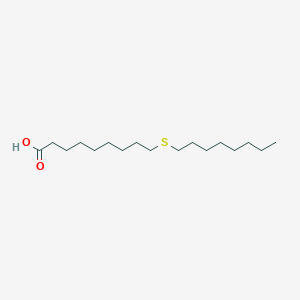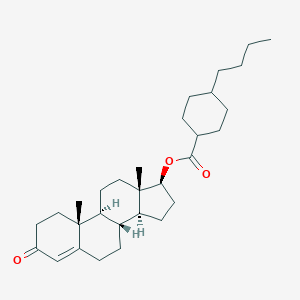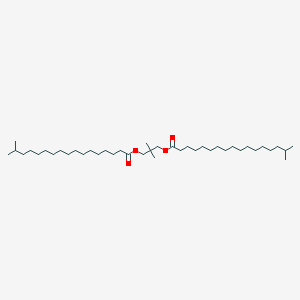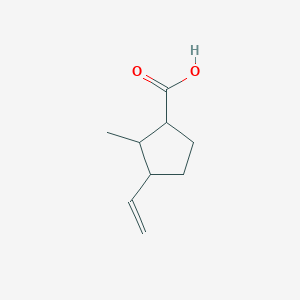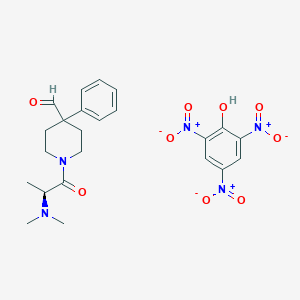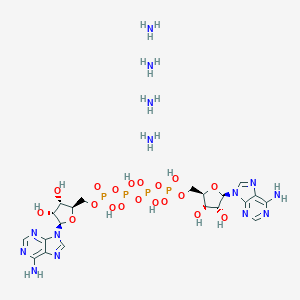
5'-(Pentahydrogen tetraphosphate)adenosine 5'-5'-ester with adenosine tetraammonium salt
Overview
Description
HU-331 is a quinone anticarcinogenic drug synthesized from cannabidiol, a cannabinoid found in the Cannabis sativa plant. It has shown significant efficacy against oncogenic human cells without causing cell cycle arrest, apoptosis, or caspase activation . HU-331 is a highly specific inhibitor of DNA topoisomerase II, making it a promising candidate for anticancer therapy .
Mechanism of Action
Target of Action
The primary target of this compound, also known as Adenosine 5’-tetraphosphate (Ap4 or ATPP), is the acetyl-CoA synthetase . This enzyme plays a crucial role in the synthesis of acetyl-CoA, a key molecule in metabolism.
Mode of Action
ATPP interacts with its target, acetyl-CoA synthetase, by being produced from ATP and triphosphate (P3) through the action of this enzyme . This interaction results in changes in the enzyme’s activity and the subsequent production of adenosine 5’-pentaphosphate through the reaction of ADP and tetraphosphate (P4) .
Biochemical Pathways
The compound affects the biochemical pathway involving the synthesis of acetyl-CoA. Acetyl-CoA is a central molecule in metabolism, linking glycolysis and beta-oxidation to the citric acid cycle. The production of ATPP and adenosine 5’-pentaphosphate by acetyl-CoA synthetase may have downstream effects on these metabolic pathways .
Result of Action
For example, ATPP is a constituent of aqueous humor in rabbits, where it was found to reduce intraocular pressure . In rats, ATPP has been suggested to play a regulatory role in the aorta .
Action Environment
The action, efficacy, and stability of ATPP can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability of ATPP. In alkaline solution, ATP rapidly decomposes to inorganic pyrophosphate and adenosine 5’-phosphate . Therefore, the environment in which ATPP is present can significantly impact its action and efficacy.
Preparation Methods
HU-331 is synthesized from cannabidiol through an oxidation process. The synthetic route involves the conversion of cannabidiol to cannabidiol hydroxyquinone (HU-331) using specific oxidation conditions . The industrial production methods for HU-331 are not extensively documented, but the laboratory synthesis typically involves the use of oxidizing agents to achieve the desired quinone structure .
Chemical Reactions Analysis
HU-331 undergoes various chemical reactions, including:
Oxidation: The primary reaction involved in its synthesis from cannabidiol.
Reduction: HU-331 can be reduced to its corresponding hydroquinone.
Substitution: It can undergo substitution reactions at the quinone moiety.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
HU-331 has been extensively studied for its anticancer properties. It has shown high efficacy against human cancer cell lines in vitro and in vivo . The compound inhibits DNA topoisomerase II, which is crucial for DNA replication and cell division, making it a potent anticancer agent . Additionally, HU-331 has been explored for its potential in treating other diseases, including inflammatory conditions .
Comparison with Similar Compounds
HU-331 is unique compared to other quinone-based anticancer drugs due to its high specificity for DNA topoisomerase II and its lower toxicity . Similar compounds include:
Doxorubicin: An anthracycline that inhibits both topoisomerase I and II but has higher toxicity.
Mitomycin C: Another quinone-based anticancer drug with broader mechanisms of action.
Epirubicin: A synthetic anthracycline with similar anticancer properties but higher cardiotoxicity.
HU-331’s specificity and lower toxicity make it a promising candidate for further development as an anticancer drug .
Properties
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate;azane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N10O19P4.4H3N/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(45-19)1-43-50(35,36)47-52(39,40)49-53(41,42)48-51(37,38)44-2-8-12(32)14(34)20(46-8)30-6-28-10-16(22)24-4-26-18(10)30;;;;/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H2,21,23,25)(H2,22,24,26);4*1H3/t7-,8-,11-,12-,13-,14-,19-,20-;;;;/m1..../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COBCSHRAXKIEQE-LKZCCGPLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N.N.N.N.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N.N.N.N.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40N14O19P4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
904.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102783-36-8 | |
| Record name | Adenosine, 5'-(pentahydrogen tetraphosphate), 5',5'-ester with adenosine, tetraammonium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102783368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




